Chloroparaffin

Descripción general

Descripción

Alkanes, C10-12, chloro: are a group of chlorinated hydrocarbons, commonly known as chlorinated paraffins. These compounds are characterized by their carbon chain lengths ranging from 10 to 12 carbon atoms, with varying degrees of chlorination. They are typically used in industrial applications due to their stability, non-flammability, and compatibility with other materials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Alkanes, C10-12, chloro are primarily synthesized through the chlorination of n-alkane feedstocks. The process involves the reaction of alkanes with chlorine gas under controlled conditions, often in the presence of ultraviolet light or heat to initiate the reaction. The degree of chlorination can be controlled by adjusting the reaction conditions, such as temperature, pressure, and the ratio of chlorine to alkane .

Industrial Production Methods: Industrial production of chlorinated paraffins involves continuous or batch processes where n-alkanes are chlorinated in large reactors. The reaction is typically carried out at elevated temperatures (around 80-100°C) and may involve the use of catalysts to enhance the reaction rate. The resulting product is a mixture of chlorinated alkanes with varying degrees of chlorination, which can be separated and purified based on their specific applications .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: Alkanes, C10-12, chloro undergo substitution reactions where chlorine atoms can be replaced by other functional groups. This is often achieved through nucleophilic substitution reactions.

Oxidation Reactions: These compounds can be oxidized to form chlorinated alcohols, aldehydes, or carboxylic acids under specific conditions.

Reduction Reactions: Reduction of chlorinated alkanes can lead to the formation of alkanes or alkenes, depending on the reducing agents and conditions used

Common Reagents and Conditions:

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH3) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or lithium aluminum hydride (LiAlH4) are used

Major Products:

Substitution: Formation of chlorinated alcohols, amines, or ethers.

Oxidation: Formation of chlorinated aldehydes, ketones, or carboxylic acids.

Reduction: Formation of alkanes or alkenes

Aplicaciones Científicas De Investigación

Chemistry: Chlorinated paraffins are used as intermediates in the synthesis of various organic compounds. They serve as starting materials for the production of other chlorinated derivatives and are used in polymer chemistry to enhance the properties of plastics and rubbers .

Biology and Medicine: In biological research, chlorinated paraffins are studied for their potential effects on living organisms. They are used in toxicological studies to understand their impact on health and the environment. Additionally, they are investigated for their potential use in drug delivery systems due to their stability and compatibility with biological systems .

Industry: Chlorinated paraffins are widely used as plasticizers, flame retardants, and lubricants in various industrial applications. They are added to plastics, paints, and coatings to improve their flexibility, durability, and resistance to fire. In metalworking, they are used as extreme pressure additives in cutting fluids and lubricants .

Mecanismo De Acción

The mechanism of action of chlorinated paraffins involves their interaction with various molecular targets and pathways. In biological systems, they can interact with cell membranes, proteins, and enzymes, leading to changes in cellular functions. The chlorinated nature of these compounds allows them to penetrate lipid membranes and accumulate in tissues, potentially causing toxic effects. The exact molecular targets and pathways involved in their action are still under investigation, but they are known to disrupt normal cellular processes and induce oxidative stress .

Comparación Con Compuestos Similares

Alkanes, C10-13, chloro: These compounds have a similar structure but with a slightly longer carbon chain length.

Alkanes, C14-17, chloro: These compounds have a longer carbon chain and different physical and chemical properties.

Polychlorinated biphenyls (PCBs): Although structurally different, PCBs share some similar industrial applications and environmental concerns

Uniqueness: Alkanes, C10-12, chloro are unique due to their specific carbon chain length and degree of chlorination, which provide them with distinct physical and chemical properties. Their balance of stability, non-flammability, and compatibility with other materials makes them particularly valuable in industrial applications. Additionally, their relatively lower toxicity compared to longer-chain chlorinated paraffins makes them a preferred choice in certain applications .

Actividad Biológica

Chloroparaffins (CPs), specifically chlorinated paraffins, are a group of synthetic organic compounds derived from the chlorination of paraffin wax. These compounds are categorized into short-chain (SCCP), medium-chain (MCCP), and long-chain (LCCP) chlorinated paraffins, each exhibiting distinct biological activities and health implications. This article synthesizes current research findings on the biological activity of chloroparaffins, emphasizing their toxicological effects, metabolic pathways, and potential health risks.

Chemical Composition and Classification

Chloroparaffins are classified based on their carbon chain length and degree of chlorination:

- Short-Chain Chlorinated Paraffins (SCCPs) : Typically contain 10-13 carbon atoms with a chlorine content of 40-70%.

- Medium-Chain Chlorinated Paraffins (MCCPs) : Comprise 14-17 carbon atoms with similar chlorine content.

- Long-Chain Chlorinated Paraffins (LCCPs) : Contain more than 18 carbon atoms and often have lower chlorine content.

Organ Toxicity

Research indicates that chlorinated paraffins primarily affect the liver, kidneys, and thyroid. The European Food Safety Authority (EFSA) identified these organs as targets in repeated dose toxicity studies involving SCCPs and MCCPs. Key findings include:

- Increased incidence of nephritis in male rats exposed to SCCPs at doses as low as 2.3 mg/kg body weight per day .

- Significant liver toxicity observed in both rats and mice exposed to LCCPs, with increased tumor incidences reported in long-term studies .

Developmental and Reproductive Toxicity

Chloroparaffins have been implicated in developmental toxicity. For instance, decreased pup survival rates and subcutaneous hemorrhages were noted in studies involving MCCP mixtures. Additionally, chronic exposure to SCCPs has been associated with abnormal behavior and reduced reproductive success in animal models .

Metabolism and Bioaccumulation

Chloroparaffins undergo complex metabolic processes that influence their biological activity. Recent studies have highlighted the following:

- Biotransformation Pathways : CPs can be metabolized through hydroxylation, dechlorination, and carbon chain degradation. Cytochrome P450 enzymes play a crucial role in these processes .

- Bioaccumulation : SCCPs have demonstrated significant bioaccumulation potential in aquatic organisms, with bioconcentration factors reaching up to 7,800 L/kg. This accumulation raises concerns about trophic transfer within food webs .

Epidemiological Evidence

Population-based studies suggest a correlation between chloroparaffin exposure and various health risks, including:

- Endocrine Disruption : CPs may disrupt thyroid hormone levels, leading to metabolic disorders such as type 2 diabetes .

- Cancer Risk : SCCPs have been classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC), with evidence linking them to liver and kidney tumors in laboratory animals .

Case Studies

- Type 2 Diabetes Study : A study indicated that human exposure to SCCPs could elevate the risk of developing type 2 diabetes by disrupting lipid metabolism .

- Environmental Exposure : A scoping review highlighted that CPs are found in human blood, breast milk, and other tissues, suggesting widespread environmental exposure and potential health impacts .

Propiedades

IUPAC Name |

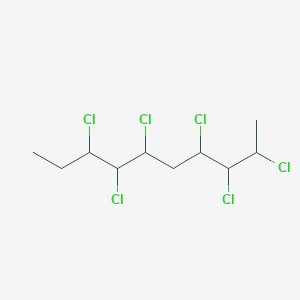

2,3,4,6,7,8-hexachlorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16Cl6/c1-3-6(12)10(16)8(14)4-7(13)9(15)5(2)11/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSFPNSXYWWGRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(CC(C(C(C)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorowax 500c appears as clear, colorless to light amber viscous liquid. Slight odor or no odor. (NTP, 1992) | |

| Record name | CHLOROWAX 500C | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | CHLOROWAX 500C | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 450 °F (NTP, 1992) | |

| Record name | CHLOROWAX 500C | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992) | |

| Record name | CHLOROWAX 500C | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.35 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | CHLOROWAX 500C | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 124 °F ; 7.0 mmHg at 163 °F; 18.5 mmHg at 207 °F (NTP, 1992) | |

| Record name | CHLOROWAX 500C | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

108171-26-2 | |

| Record name | CHLOROWAX 500C | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorinated paraffins (C12, 60% chlorine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108171262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkanes, C10-12, chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.